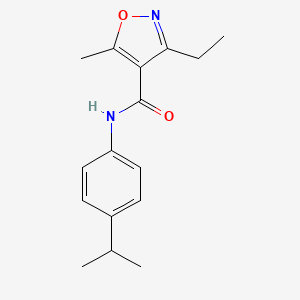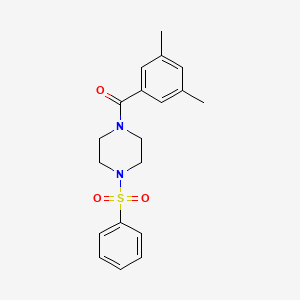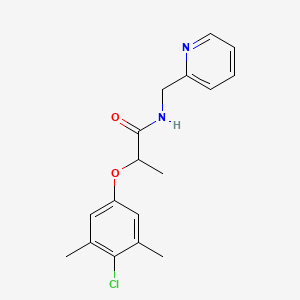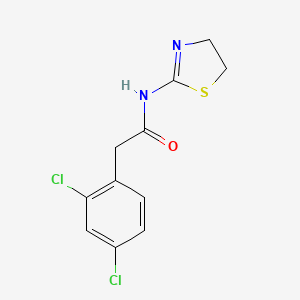![molecular formula C16H23NO2 B4431059 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine
Descripción general
Descripción
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was first synthesized in the 1990s as a potential treatment for viral infections, but later studies revealed its anti-cancer effects. DMXAA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a cancer treatment.
Mecanismo De Acción
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine works by activating the immune system and inducing tumor necrosis. It binds to a protein called STING (stimulator of interferon genes), which triggers the production of interferons and other cytokines that activate immune cells. This compound also disrupts the blood supply to tumors by inhibiting the formation of new blood vessels (angiogenesis) and causing existing blood vessels to collapse (vascular disruption).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It increases the production of interferons and other cytokines, enhances the activity of immune cells, and inhibits angiogenesis. This compound also causes the release of nitric oxide, which can lead to vasodilation and hypotension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound also has some limitations. It is not very soluble in water, which can make dosing and administration challenging. This compound can also cause hypotension and other adverse effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection. This compound may also be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and determine its potential as a cancer treatment.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response. This compound has been tested in preclinical models for a variety of cancer types, including lung, breast, colon, and prostate cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-7-14(3)15(9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGFNEDXWRBOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)

![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)


![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)


![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)


amino]-N-methylpropanamide](/img/structure/B4431080.png)